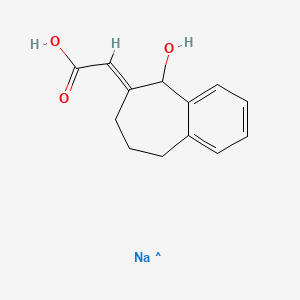
2-pyrazolidin-4-yl-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrazolidin-4-yl-1H-benzimidazole is a heterocyclic compound that combines the structural features of both pyrazole and benzimidazole rings. These two ring systems are known for their significant pharmacological properties. Benzimidazole derivatives exhibit a wide range of biological activities, including antimicrobial, anticancer, and antiparasitic effects . Pyrazole derivatives are also known for their anti-inflammatory, antidiabetic, and analgesic properties . The combination of these two rings in a single molecule makes this compound a compound of interest in medicinal chemistry.
Métodos De Preparación
The synthesis of 2-pyrazolidin-4-yl-1H-benzimidazole can be achieved through a one-pot condensation reaction. This involves the reaction of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane and pyridine at 90°C under ambient air . This method provides good yields of the desired product. Industrial production methods may involve similar synthetic routes but optimized for larger scale production, ensuring cost-effectiveness and efficiency.
Análisis De Reacciones Químicas
2-Pyrazolidin-4-yl-1H-benzimidazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding oxides, while substitution reactions may introduce different functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-Pyrazolidin-4-yl-1H-benzimidazole has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential therapeutic effects, including antimicrobial, anticancer, and anti-inflammatory activities . The compound’s unique structure allows it to interact with various biological targets, making it a valuable tool in drug discovery and development. In industry, it may be used in the production of pharmaceuticals and other chemical products .
Mecanismo De Acción
The mechanism of action of 2-pyrazolidin-4-yl-1H-benzimidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and other proteins involved in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, modulating their activity and leading to the desired therapeutic outcomes. The exact molecular pathways involved depend on the specific biological activity being studied .
Comparación Con Compuestos Similares
2-Pyrazolidin-4-yl-1H-benzimidazole can be compared with other similar compounds, such as 2-(1H-pyrazol-4-yl)-1H-benzimidazole and 2-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-benzimidazole . These compounds share similar structural features but may differ in their biological activities and chemical properties. The presence of different substituents on the pyrazole or benzimidazole rings can significantly influence the compound’s pharmacological profile, making each compound unique in its own right .
Propiedades
Fórmula molecular |
C10H12N4 |
|---|---|
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
2-pyrazolidin-4-yl-1H-benzimidazole |
InChI |
InChI=1S/C10H12N4/c1-2-4-9-8(3-1)13-10(14-9)7-5-11-12-6-7/h1-4,7,11-12H,5-6H2,(H,13,14) |
Clave InChI |
DEPDXHOQVNRSIJ-UHFFFAOYSA-N |
SMILES canónico |
C1C(CNN1)C2=NC3=CC=CC=C3N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[3-hydroxy-2-[(2-imino-6-oxo-5H-purin-9-yl)methoxy]propyl] acetate](/img/structure/B12353060.png)





![(3aR,5R,6R,6aS)-5-(2-azido-1-hydroxyethyl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B12353090.png)
![Acetoxymethyl 3'-(acetoxymethoxy)-3-oxo-6'-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-spiro[isobenzofuran-1,9'-xanthene]-6-carboxylate](/img/structure/B12353098.png)
![Rac-(4aR,8aR)-octahydro-2H-pyrido[4,3-b]morpholin-3-one hydrochloride](/img/structure/B12353106.png)
![1-formyloxyethyl 2-oxo-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1H-benzimidazole-4-carboxylate](/img/structure/B12353108.png)

![(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]pentanediamide](/img/structure/B12353127.png)
![3-oxo-3-phenyl-N-(pyridin-3-yl)-2-[2-(pyridin-3-yl)hydrazin-1-ylidene]propanamide](/img/structure/B12353131.png)

